Cas no 867040-52-6 (8-ethyl-3-(4-fluorophenyl)-1-(4-methylbenzoyl)-1,4,8-triazaspiro4.5dec-3-ene-2-thione)

8-Ethyl-3-(4-fluorophenyl)-1-(4-methylbenzoyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione is a structurally complex heterocyclic compound featuring a spirocyclic core with a thione functional group. Its unique molecular architecture, combining a 1,4,8-triazaspiro[4.5]decene scaffold with fluorophenyl and methylbenzoyl substituents, suggests potential as a bioactive intermediate in medicinal chemistry. The presence of the fluorophenyl group may enhance binding affinity to biological targets, while the thione moiety could contribute to metal coordination or hydrogen bonding interactions. This compound's spirocyclic structure offers conformational rigidity, which may improve selectivity in pharmacological applications. Its synthetic versatility allows for further derivatization at multiple sites, making it valuable for structure-activity relationship studies in drug discovery programs targeting neurological or metabolic disorders.
8-ethyl-3-(4-fluorophenyl)-1-(4-methylbenzoyl)-1,4,8-triazaspiro4.5dec-3-ene-2-thione structure
867040-52-6 structure
Product Name:8-ethyl-3-(4-fluorophenyl)-1-(4-methylbenzoyl)-1,4,8-triazaspiro4.5dec-3-ene-2-thione
CAS No:867040-52-6
MF:C23H24FN3OS
MW:409.519567489624
CID:6016327
PubChem ID:7184443
Update Time:2025-07-02

8-ethyl-3-(4-fluorophenyl)-1-(4-methylbenzoyl)-1,4,8-triazaspiro4.5dec-3-ene-2-thione Chemical and Physical Properties

Names and Identifiers

    • 8-ethyl-3-(4-fluorophenyl)-1-(4-methylbenzoyl)-1,4,8-triazaspiro4.5dec-3-ene-2-thione
    • Methanone, [8-ethyl-3-(4-fluorophenyl)-2-thioxo-1,4,8-triazaspiro[4.5]dec-3-en-1-yl](4-methylphenyl)-
    • cid_7184443
    • 867040-52-6
    • MLS000418873
    • AKOS001856277
    • BDBM42243
    • F1607-1114
    • 8-ethyl-3-(4-fluorophenyl)-1-(4-methylbenzoyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
    • [8-ethyl-2-(4-fluorophenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl]-(4-methylphenyl)methanone
    • [8-ethyl-2-(4-fluorophenyl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-en-4-yl]-(p-tolyl)methanone
    • SMR000236851
    • HMS2554C04
    • CHEMBL1420460
    • Inchi: 1S/C23H24FN3OS/c1-3-26-14-12-23(13-15-26)25-20(17-8-10-19(24)11-9-17)22(29)27(23)21(28)18-6-4-16(2)5-7-18/h4-11H,3,12-15H2,1-2H3
    • InChI Key: BGOIPOYQWLDBBM-UHFFFAOYSA-N
    • SMILES: C(N1C2(CCN(CC)CC2)N=C(C2=CC=C(F)C=C2)C1=S)(C1=CC=C(C)C=C1)=O

Computed Properties

  • Exact Mass: 409.16241173g/mol
  • Monoisotopic Mass: 409.16241173g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 3
  • Complexity: 657
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 68Ų

Experimental Properties

  • Density: 1.25±0.1 g/cm3(Predicted)
  • Boiling Point: 527.0±60.0 °C(Predicted)
  • pka: 9.03±0.40(Predicted)

8-ethyl-3-(4-fluorophenyl)-1-(4-methylbenzoyl)-1,4,8-triazaspiro4.5dec-3-ene-2-thione Pricemore >>

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8-ethyl-3-(4-fluorophenyl)-1-(4-methylbenzoyl)-1,4,8-triazaspiro4.5dec-3-ene-2-thione Related Literature

Additional information on 8-ethyl-3-(4-fluorophenyl)-1-(4-methylbenzoyl)-1,4,8-triazaspiro4.5dec-3-ene-2-thione

Recent Advances in the Study of 8-ethyl-3-(4-fluorophenyl)-1-(4-methylbenzoyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione (CAS: 867040-52-6)

The compound 8-ethyl-3-(4-fluorophenyl)-1-(4-methylbenzoyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione (CAS: 867040-52-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential mechanisms of action.

Recent studies have highlighted the compound's role as a potent modulator of specific biological pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 867040-52-6 exhibits strong inhibitory activity against certain kinase enzymes, suggesting potential applications in oncology. The researchers employed a combination of computational modeling and in vitro assays to elucidate the compound's binding affinity and selectivity profile, revealing promising results for further drug development.

Structural analysis of 8-ethyl-3-(4-fluorophenyl)-1-(4-methylbenzoyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione has revealed interesting insights into its molecular interactions. The spirocyclic core structure appears to confer enhanced metabolic stability compared to related compounds, while the 4-fluorophenyl and 4-methylbenzoyl substituents contribute to target specificity. These findings were corroborated by a recent crystallography study published in ACS Chemical Biology, which provided high-resolution structural data of the compound bound to its biological target.

Pharmacokinetic studies of 867040-52-6 have shown favorable absorption and distribution properties in animal models. A 2024 preclinical investigation reported in European Journal of Pharmaceutical Sciences demonstrated good oral bioavailability and brain penetration, suggesting potential applications in central nervous system disorders. However, researchers noted that further optimization may be required to improve metabolic clearance rates in certain species.

The safety profile of this compound has been investigated in several recent toxicology studies. While initial results indicate a relatively wide therapeutic window, some reports have identified potential off-target effects that warrant further investigation. A comprehensive safety assessment published in Chemical Research in Toxicology (2023) provided detailed data on hepatic and renal toxicity parameters, which will be crucial for guiding future clinical development.

Current research directions for 867040-52-6 include structure-activity relationship (SAR) studies to optimize its pharmacological properties, as well as investigations into combination therapies. Several pharmaceutical companies have included derivatives of this compound in their development pipelines, with particular interest in its application for resistant forms of disease. The coming years are likely to see significant progress in understanding the full therapeutic potential of this intriguing molecule.

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